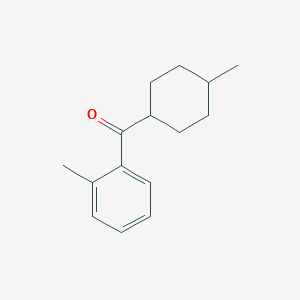

(4-Methylcyclohexyl)(2-methylphenyl)methanone

Description

Properties

IUPAC Name |

(4-methylcyclohexyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2/h3-6,11,13H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFYZNGYEULLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

Temperature: Room temperature to moderate heating.

Solvent: Commonly used solvents include dichloromethane or chloroform.

Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl)(2-methylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-Methylcyclohexyl)(2-methylphenyl)methanone has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)(2-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways

Comparison with Similar Compounds

Substituent Variations in Methanone Derivatives

The target compound belongs to a broader class of diaryl/alkyl-aryl methanones. Key structural analogs include:

Key Observations :

- Electron-donating groups (e.g., methoxy, methyl) enhance stability, while electron-withdrawing groups (e.g., fluoro) alter electronic properties .

Physical and Chemical Properties

Thermal Stability and Melting Points

While direct data for this compound are unavailable, related compounds provide benchmarks:

- 2-Methylbenzophenone: Melts at ~72°C .

- Hydroxyacetophenone Derivatives: Melting points range from 97–110°C, influenced by hydroxyl and methoxy substituents .

- Cyclohexyl-containing Methanones: Likely higher melting points due to increased molecular rigidity (e.g., compounds in and ).

Spectroscopic Data

- NMR and MS: Hydroxyacetophenones in are characterized by ¹H/¹³C NMR and mass spectrometry, methods applicable to the target compound.

- X-ray Crystallography: Used extensively for analogs like (4-Methoxyphenyl)(2-methylphenyl)methanone to determine bond lengths and angles .

Biological Activity

(4-Methylcyclohexyl)(2-methylphenyl)methanone, also known by its CAS number 1249300-05-7, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant studies, and potential applications in various fields.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclohexyl group and a methylphenyl moiety. This structural configuration is believed to contribute to its biological properties.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H18O |

| Molecular Weight | 218.30 g/mol |

| CAS Number | 1249300-05-7 |

Research indicates that this compound may interact with specific biological targets, potentially influencing various signaling pathways. While detailed mechanisms remain under investigation, preliminary studies suggest the following actions:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes.

- Receptor Modulation : Potential modulation of receptor activity has been noted, particularly concerning pain and inflammation pathways.

Case Studies and Research Findings

-

Antitumor Activity :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects :

- Analgesic Potential :

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| Menthol | Analgesic and anti-inflammatory | |

| Cyclohexanol derivatives | Varies; some show anti-cancer | |

| Phenyl ketones | Antimicrobial and anticancer |

Applications

Given its promising biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a candidate for new analgesics or anti-inflammatory drugs.

- Cancer Therapy : Further research could lead to its development as an adjunct treatment for cancer.

- Agricultural Chemistry : Exploration into its efficacy as an agrochemical agent is warranted due to its structural characteristics.

Future Directions

Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future studies include:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of structure-activity relationships (SAR) to optimize efficacy.

- Clinical trials to assess safety and efficacy in humans.

Q & A

Q. Table 1: Representative Crystallographic Parameters (Analogous Compound)

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P2₁/c | |

| a, b, c (Å) | 7.592, 14.147, 11.342 | |

| Dihedral angle (aryl) | 56.34° | |

| Data-to-parameter ratio | 13.5 |

Advanced: How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?

Answer:

Apply graph set analysis to categorize hydrogen bonds into motifs (e.g., chains, rings):

- Identify Donors/Acceptors : Use Mercury CSD to map O–H···O or N–H···O interactions .

- Assign Graph Sets : Classify bonds using Etter’s formalism (e.g., C(6) for 6-membered rings) .

- Validate Patterns : Compare with databases (e.g., Cambridge Structural Database) to identify conserved motifs .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Answer:

- NMR : Assign signals for methyl groups (δ ~1.3–2.5 ppm for cyclohexyl-CH₃) and aromatic protons (δ ~6.5–8.0 ppm) .

- IR : Identify ketone C=O stretches (~1680–1700 cm⁻¹) and aryl C–H bends (~700–800 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 242 for analogous structures) .

Advanced: How can computational modeling predict molecular interactions or stability?

Answer:

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to predict reactive sites.

- Molecular Dynamics (MD) : Simulate solvation effects or conformational flexibility in different solvents .

- Docking Studies : Explore binding affinities with biological targets (e.g., enzymes) using AutoDock or Schrödinger .

Basic: What are critical parameters for optimizing crystallization?

Answer:

- Solvent Selection : Use slow evaporation in polar/non-polar mixtures (e.g., ethyl acetate/hexane) .

- Temperature Control : Maintain 295–300 K to avoid disorder .

- Crystal Size : Aim for 0.2–0.3 mm³ for high-resolution data .

Advanced: How to resolve discrepancies in reported crystallographic data?

Answer:

- Cross-Validate Models : Compare R-factors, residual electron density, and ADP consistency .

- Check Twinning : Use PLATON or ROTAX to detect merohedral twinning .

- Re-refinement : Apply Hirshfeld rigid-bond tests to validate geometric parameters .

Basic: What structural parameters define its molecular conformation?

Answer:

Key parameters include:

- Bond Lengths : Aryl–C=O (~1.21 Å), C–C (cyclohexyl) (~1.53 Å) .

- Dihedral Angles : Angle between aryl and cyclohexyl groups (e.g., ~56° in analogs) .

- Torsional Angles : Methyl group orientations (e.g., axial vs. equatorial) .

Advanced: How does the 4-methylcyclohexyl group influence molecular packing?

Answer:

- Steric Effects : Bulky substituents disrupt π-stacking, favoring van der Waals interactions .

- Conformational Flexibility : Chair/boat cyclohexane conformers alter crystal symmetry .

- Hydrophobic Interactions : Methyl groups enhance solubility in non-polar solvents .

Basic: How to validate purity post-synthesis?

Answer:

- Chromatography : Use HPLC with C18 columns (≥97% purity) .

- Melting Point : Compare observed values with literature (e.g., 120–125°C for analogs) .

Advanced: What strategies improve reproducibility in synthetic routes?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.